Cas no 335343-08-3 (5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane)

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane is a cyclic boronic ester with a sterically hindered structure, offering enhanced stability and controlled reactivity in synthetic applications. The trimethoxyphenyl group contributes to its electron-rich character, making it useful as an intermediate in cross-coupling reactions, particularly Suzuki-Miyaura couplings. Its dioxaborinane framework provides improved hydrolytic stability compared to acyclic boronic esters, facilitating handling and storage. This compound is particularly valuable in pharmaceutical and materials chemistry, where precise boron incorporation is required. Its well-defined structure ensures consistent performance in catalytic and stoichiometric transformations, making it a reliable choice for advanced organic synthesis.
5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane structure
335343-08-3 structure
商品名:5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane
CAS番号:335343-08-3
MF:C14H21BO5
メガワット:280.12454
CID:829238
PubChem ID:46739760

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane 化学的及び物理的性質

名前と識別子

    • 5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane
    • AKOS022172819
    • 2,4,6-Trimethoxyphenylboronic acid neopentyl glycol ester, 97%
    • 2,4,6-Trimethoxyphenylboronic acid neopentyl glycol ester
    • CS-0437097
    • DTXSID70675345
    • 335343-08-3
    • 2-(2,4,6-Trimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
    • DB-413286
    • インチ: InChI=1S/C14H21BO5/c1-14(2)8-19-15(20-9-14)13-11(17-4)6-10(16-3)7-12(13)18-5/h6-7H,8-9H2,1-5H3
    • InChIKey: ALIYPFTURKMCNA-UHFFFAOYSA-N
    • ほほえんだ: CC1(C)COB(C2=C(C=C(C=C2OC)OC)OC)OC1

計算された属性

  • せいみつぶんしりょう: 280.148
  • どういたいしつりょう: 280.148
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2A^2

じっけんとくせい

  • ゆうかいてん: 105-109 °C
  • PSA: 46.15000
  • LogP: 1.48060

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM192822-5g
5,5-dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane
335343-08-3 95%
5g
$380 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1507764-5g
5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane
335343-08-3 98%
5g
¥3122.00 2024-05-18
Ambeed
A670192-1g
5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane
335343-08-3 95+%
1g
$100.0 2025-03-04
Crysdot LLC
CD12082233-5g
5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane
335343-08-3 95+%
5g
$402 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1507764-1g
5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane
335343-08-3 98%
1g
¥902.00 2024-05-18
Chemenu
CM192822-5g
5,5-dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane
335343-08-3 95%
5g
$380 2023-02-02
Alichem
A019121545-5g
5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane
335343-08-3 95%
5g
$341.12 2023-09-02
Ambeed
A670192-5g
5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane
335343-08-3 95+%
5g
$326.0 2025-03-04

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane 関連文献

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinaneに関する追加情報

Introduction to 5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane (CAS No. 335343-08-3)

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane, identified by its Chemical Abstracts Service (CAS) number 335343-08-3, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of boron-containing heterocycles, which are widely recognized for their utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, a cornerstone reaction in modern drug discovery and molecular construction.

The structural motif of 5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane features a borylated aromatic ring system appended with a trimethoxyphenyl group. The presence of multiple methoxy substituents enhances the electronic properties of the aromatic ring, making it an attractive candidate for various catalytic applications. The dioxaborinane core provides a stable boronic ester functionality that is highly reactive in metal-catalyzed transformations while maintaining good thermal and chemical stability under standard conditions.

In recent years, boron-containing compounds have been extensively studied for their potential therapeutic applications. The trimethoxyphenyl moiety not only influences the electronic environment of the borylated aromatic ring but also contributes to the solubility and bioavailability of the compound. This dual functionality makes 5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane a valuable intermediate in the synthesis of complex organic molecules.

One of the most compelling aspects of this compound is its role in the development of novel pharmaceuticals. Boronate esters are known to exhibit high reactivity in cross-coupling reactions due to their ability to form stable complexes with transition metals such as palladium and copper. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the structural framework of many biologically active compounds. The Suzuki-Miyaura coupling, for instance, has been widely employed to introduce aryl or heteroaryl groups into target molecules with high precision and yield.

The pharmaceutical industry has leveraged this reactivity to develop innovative therapeutic agents. Researchers have utilized derivatives of 5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane to synthesize small-molecule inhibitors targeting various disease pathways. Notably, boron-containing compounds have shown promise in oncology and anti-inflammatory drug development. The ability to functionalize these molecules at multiple positions allows for fine-tuning of their pharmacokinetic and pharmacodynamic properties.

Recent advancements in synthetic methodologies have further expanded the utility of 5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane. For instance, flow chemistry techniques have enabled more efficient and scalable synthesis of boronate esters under controlled conditions. This approach has reduced reaction times and improved yields while minimizing waste generation—a critical consideration in green chemistry initiatives.

The role of computational chemistry in optimizing synthetic routes for 5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane cannot be overstated. Molecular modeling studies have provided insights into the reactivity patterns and mechanistic pathways associated with this compound. These computational tools have allowed chemists to predict optimal reaction conditions and predict potential side products before conducting experimental trials.

In conclusion,5 , 5 - Dimethyl - 2 - ( 2 , 4 , 6 - Trimethoxyphenyl ) - 1 , 3 , 2 - Dioxaborinane ( CAS No . 335343 - 08 - 3 ) represents a significant advancement in organoboron chemistry with broad applications in pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new synthetic strategies and applications,this compound is poised to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:335343-08-3)5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane
A1247749
清らかである:99%
はかる:5g
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